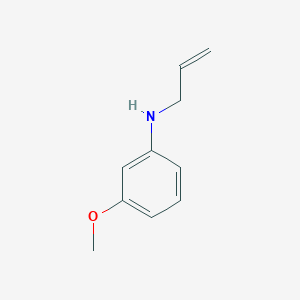

N-allyl-3-methoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-methoxy-N-prop-2-enylaniline |

InChI |

InChI=1S/C10H13NO/c1-3-7-11-9-5-4-6-10(8-9)12-2/h3-6,8,11H,1,7H2,2H3 |

InChI Key |

KYNZLGAETTZNEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NCC=C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Allyl 3 Methoxyaniline

Alkylation Approaches to N-Allyl-3-methoxyaniline

Alkylation strategies represent a direct and common method for the synthesis of this compound. These approaches involve the reaction of a 3-methoxyaniline derivative with an allylating agent, leading to the formation of the desired N-allyl bond.

Direct N-Allylation of 3-Methoxyaniline Derivatives

Direct N-allylation involves the introduction of an allyl group onto the nitrogen atom of 3-methoxyaniline or its derivatives in a single step. The choice of the allylating agent is crucial and influences the reaction conditions and outcomes.

Allyl halides, such as allyl bromide and allyl chloride, are effective electrophiles for the N-allylation of anilines. The reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the allyl halide.

In a typical procedure, the reaction of an aniline with an allyl halide is carried out in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. A study on the diallylation of anilines using allyl bromide in an aqueous ethanol (B145695) solution with potassium carbonate as the base demonstrated high yields of the corresponding N,N-diallylanilines researchgate.net. While this study focused on exhaustive allylation, the principles can be adapted to achieve mono-allylation by carefully controlling the stoichiometry of the reactants and the reaction conditions. For instance, using a limited amount of the allyl halide and a suitable base can favor the formation of the mono-allylated product, this compound. The choice of solvent and base can significantly impact the selectivity of the reaction.

Table 1: Representative Conditions for N-Allylation of Anilines with Allyl Halides

| Aniline Derivative | Allylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Allyl Bromide | K₂CO₃ | C₂H₅OH/H₂O | 70 | Up to 99% (diallylated) researchgate.net |

The use of allyl alcohol as an allylating agent offers a more environmentally friendly alternative to allyl halides, as the only byproduct is water. This transformation, however, often requires a catalyst to facilitate the reaction.

A study on the selective monoallylation of anilines utilized a reusable zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) solid catalyst. This method proved effective for a range of substituted anilines, providing good yields and high selectivity for the mono-allylated products nih.govrsc.org. The reaction is typically carried out at elevated temperatures. For anilines with electron-donating groups, such as a methoxy (B1213986) group, this catalytic system has shown considerable success. The steric hindrance around the nitrogen atom of the aniline can influence the reaction rate and yield nih.gov.

Table 2: Monoallylation of Substituted Anilines with Allyl Alcohol using a WO₃/ZrO₂ Catalyst

| Aniline Derivative | Allylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield of Mono-allylated Product (%) | Selectivity (mono:di) |

|---|---|---|---|---|---|---|

| Aniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 140 | 24 | 71 | 91:9 nih.gov |

| 4-Methoxyaniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 140 | 24 | 78 | 93:7 nih.gov |

| 2-Methoxyaniline | Allyl Alcohol | 10 wt% WO₃/ZrO₂ | 140 | 24 | 55 | 98:2 nih.gov |

Reductive Amination Routes

Reductive amination provides an indirect method for the synthesis of this compound. This two-step, one-pot process involves the initial reaction of 3-methoxybenzaldehyde with allylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) being a common and versatile choice commonorganicchemistry.comcommonorganicchemistry.com. The reaction is typically carried out in a suitable solvent, such as methanol or ethanol. The imine formation is often reversible and may require the removal of water to drive the equilibrium towards the product. The subsequent reduction of the imine is generally a fast and high-yielding step. This method is advantageous as it avoids the use of potentially hazardous alkylating agents. The reaction conditions can be mild, and the procedure is often straightforward orientjchem.orgscispace.commdma.ch.

Table 3: General Conditions for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | General Conditions |

|---|---|---|---|---|

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Imine formation followed by in situ reduction commonorganicchemistry.comcommonorganicchemistry.com |

| Aldehyde | Aniline | NaBH₄/Silica gel | THF | Room temperature scispace.com |

Multi-Step Preparations from Precursors

In some synthetic strategies, this compound can be prepared through a multi-step sequence starting from readily available precursors, such as nitroaromatic compounds.

A common precursor for the synthesis of anilines is the corresponding nitroaromatic compound. In the context of this compound synthesis, the starting material would be 3-nitroanisole. The synthetic route involves two main steps:

Reduction of the Nitro Group: The nitro group of 3-nitroanisole is first reduced to an amino group to form 3-methoxyaniline. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium-on-carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

N-Allylation: The resulting 3-methoxyaniline is then subjected to N-allylation using one of the methods described previously, such as reaction with an allyl halide or allyl alcohol.

This two-step approach provides a versatile route to this compound from an inexpensive and commercially available starting material.

Derivations from Substituted Eugenol Analogues

The synthesis of this compound can be conceptually linked to the chemistry of eugenol, a major component of clove oil. researchgate.net Eugenol (4-allyl-2-methoxyphenol) is a structurally related substituted phenol that serves as a versatile starting material for various valuable compounds, including vanillin. nih.gov The synthetic logic applied to eugenol analogues, particularly concerning the manipulation of the allyl and hydroxyl/amino groups, provides a basis for strategies targeting this compound.

A key reaction involving eugenol is its O-allylation to produce allyl etherified eugenol (1-allyl-4-allyloxy-3-methoxybenzene). This transformation is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net In this process, a base such as sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group of eugenol, forming a highly nucleophilic eugenolate (phenoxy) ion. researchgate.net This ion then readily attacks an allyl halide, like allyl bromide, to form the corresponding ether. researchgate.net

This principle can be adapted for the N-allylation of 3-methoxyaniline. The amino group (-NH2) of 3-methoxyaniline, while less acidic than a phenolic hydroxyl group, can act as a nucleophile to attack an allyl halide. The reaction can be facilitated by a base to deprotonate the aniline, increasing its nucleophilicity, in a manner analogous to the formation of the eugenolate ion. Thus, the well-established chemistry of eugenol provides a foundational model for the direct N-allylation of substituted anilines.

Catalytic Methodologies for this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of N-allylanilines has benefited significantly from the development of catalysts based on transition metals, which can facilitate the crucial C-N bond formation with high atom economy, particularly when using allylic alcohols as the allyl source.

Palladium-Catalyzed Approaches

Palladium complexes are widely used catalysts for forming C-N bonds, often employed in cross-coupling and heterocyclization reactions. nih.gov The palladium-catalyzed N-allylation of anilines is an established and efficient method for preparing allylamines. The general mechanism involves the reaction of a palladium(0) precursor with an allylic substrate (e.g., allyl acetate or allyl alcohol) to form a π-allyl palladium(II) complex. The aniline then acts as a nucleophile, attacking the allyl group to form the N-allylaniline product and regenerate the palladium(0) catalyst.

This catalytic cycle has been applied in various contexts, including cascade reactions for the preparation of complex heterocyclic systems like dehydrotryptophan derivatives from 2-alkynylanilines. nih.gov While these applications are more complex than a simple allylation, they underscore the robustness of palladium catalysis in mediating the reaction between an aniline nitrogen and an unsaturated carbon system. nih.govrsc.org The versatility of palladium catalysts allows for their use in diverse applications, from annulations of strained cyclic allenes to the synthesis of substituted indoles. rsc.orgnih.gov

Nickel-Catalyzed Approaches

Nickel catalysts have emerged as a more abundant and cost-effective alternative to palladium for many organic transformations. semanticscholar.org Nickel's catalytic activity has been harnessed for the synthesis of N-substituted pyrroles from diols and various amines, demonstrating its efficacy in C-N bond formation. nih.gov

In the context of aniline chemistry, nickel catalysts have enabled advanced syntheses such as the creation of decorated indoles through oxidative alkyne annulation with anilines. semanticscholar.org This process involves C-H and N-H bond activation, showcasing the ability of nickel complexes to facilitate challenging transformations with high selectivity. semanticscholar.org Although direct, simple N-allylation of 3-methoxyaniline using nickel catalysts is less commonly documented than palladium- or platinum-based methods, the proven ability of nickel to catalyze related C-N coupling reactions suggests its potential for this transformation under optimized conditions. princeton.edu

Platinum-Catalyzed Approaches

Platinum complexes offer a simple and efficient route for the preparation of N-allylanilines directly from allylic alcohols, a process that is highly atom-economical as the only byproduct is water. acs.org This direct activation of the C-O bond in allylic alcohols by platinum is often accelerated by the presence of titanium co-catalysts, such as titanium(IV) isopropoxide (Ti(OPrⁱ)₄), which enhance both the reaction rate and the yield. acs.org

The reaction works particularly well for anilines containing electron-donating groups, such as the methoxy group in 3-methoxyaniline. These groups increase the nucleophilicity of the aniline nitrogen, making it more reactive toward the platinum-activated π-allyl complex. In contrast, anilines with electron-withdrawing groups tend to give lower yields. acs.org Studies have shown that the choice of platinum precursor and ligands is crucial for catalytic efficiency.

| Aniline Substrate | Catalyst | Additive | Conditions | Yield |

|---|---|---|---|---|

| 4-Chloro-2-methylaniline | Pt(acac)₂ / PPh₃ | Ti(OPrⁱ)₄ | Benzene (B151609), reflux, 3h | 81% |

| 4-Methoxyaniline | Pt(acac)₂ / PPh₃ | Ti(OPrⁱ)₄ | Benzene, reflux, 3h | 94% |

| 3-Methoxyaniline | Pt(acac)₂ / PPh₃ | Ti(OPrⁱ)₄ | Benzene, reflux, 3h | 90% |

| Aniline | Pt(acac)₂ / PPh₃ | Ti(OPrⁱ)₄ | Benzene, reflux, 3h | 89% |

| 4-Nitroaniline | Pt(acac)₂ / PPh₃ | Ti(OPrⁱ)₄ | Benzene, reflux, 24h | 70% |

Heterogeneous Catalysis (e.g., Hydrotalcites)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and improved operational simplicity, contributing to more environmentally benign processes. researchgate.net Hydrotalcites (HTs), or layered double hydroxides, are a class of materials that have gained attention as effective heterogeneous base catalysts. rsc.org

Due to their basic properties, hydrotalcites can facilitate various organic reactions, such as aldol condensations and Michael additions. researchgate.net In the context of N-allylation, calcined hydrotalcites can serve as solid bases to promote the reaction between an aniline and an allyl halide, replacing soluble bases and simplifying product purification. researchgate.net

Furthermore, hydrotalcites can act as supports for catalytically active metal species, including palladium, platinum, and nickel. rsc.org Immobilizing these metals on a hydrotalcite support combines the high catalytic activity of the transition metal with the practical benefits of a heterogeneous system. This approach can prevent metal leaching, allow for catalyst reuse, and potentially enhance catalytic performance through metal-support interactions. rsc.org

Advanced Synthetic Techniques and Optimization

The synthesis of N-allylanilines has evolved from classical methods to more advanced and optimized catalytic protocols. A key advancement is the shift from stoichiometric allylating agents, such as allyl halides, to the catalytic use of more atom-economical sources like allyl alcohol. rsc.org This "green" approach, often referred to as dehydrative allylation, forms water as the sole byproduct, minimizing waste. rsc.org

Optimization of these processes involves the development of robust, reusable solid catalysts that can maintain high selectivity for the desired monoallylated product while preventing the formation of the diallylated byproduct. rsc.org For instance, zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) has been developed as a reusable solid acid catalyst that provides excellent yields and high selectivity for the monoallylation of anilines. rsc.org The catalyst's properties, including its specific acidity and basicity, are crucial for its performance. It is theorized that steric hindrance around the catalyst's active sites helps to prevent over-allylation of the product. rsc.org

Further advancements include the implementation of continuous flow synthesis. Flow chemistry offers superior control over reaction parameters such as temperature and residence time, can improve safety and scalability, and allows for efficient catalyst screening. The use of packed-bed reactors with solid catalysts like WO₃/ZrO₂ enables the continuous production of N-allylanilines with high selectivity and productivity, representing a significant step towards sustainable chemical manufacturing. rsc.org

Atom-Economical Synthesis Routes (e.g., Hydroamination)

Atom economy is a central concept in green chemistry, and hydroamination reactions represent a prime example of an atom-economical process for the synthesis of N-allylanilines. In theory, the direct addition of an amine's N-H bond across a carbon-carbon multiple bond, such as that in allene, results in 100% atom economy as all atoms from the reactants are incorporated into the product.

Palladium-catalyzed hydroamination of allenes has been shown to be an effective method for the synthesis of N-allylamines. While specific studies on 3-methoxyaniline are not extensively detailed in the provided results, the general mechanism involves the reaction of an aniline with an allene in the presence of a palladium complex. This method is highly efficient, often proceeding at room temperature and resulting in good to excellent yields of the desired N-allylamine. The reaction can be controlled to selectively produce either the branched or linear product by adjusting catalyst loading and reaction time. This approach avoids the use of protecting groups and minimizes purification steps, further enhancing its green credentials.

Selective Monoallylation Strategies

A significant challenge in the N-allylation of anilines is controlling the reaction to selectively produce the monoallylated product, as the formation of the diallylated byproduct is often a competing reaction. To address this, researchers have developed highly selective monoallylation strategies.

One of the most promising methods involves the use of a reusable zirconium dioxide-supported tungsten oxide (WO₃/ZrO₂) solid catalyst. nih.govnih.gov This heterogeneous catalyst facilitates the dehydrative monoallylation of anilines with allyl alcohol, a green and readily available allyl source. nih.govnih.gov The only byproduct of this reaction is water, making it an environmentally benign process. nih.govnih.gov The catalyst demonstrates high selectivity for the monoallyl aniline, with studies on aniline showing up to 93% selectivity for the monoallylated product. nih.gov This high selectivity is attributed to steric hindrance at the active sites of the catalyst, which disfavors the reaction of the bulkier N-allyl aniline to form the diallyl derivative. nih.govnih.gov The catalyst is also reusable and can be employed in continuous flow reactors, making it suitable for industrial applications. nih.gov

Another approach to selective monoallylation is the use of platinum catalysts. Platinum-catalyzed allylation of anilines with allylic alcohols has been demonstrated to be a simple and efficient route for C-N bond formation. The addition of a co-catalyst like Ti(OPrⁱ)₄ can enhance both the reaction rate and the yield. The nucleophilicity of the aniline plays a crucial role, with electron-donating groups on the aniline generally leading to higher yields of the corresponding allylic anilines.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while maintaining high selectivity. Key parameters that are often tuned include the choice of catalyst, ligand, solvent, and reaction temperature.

In the context of the WO₃/ZrO₂ catalyzed monoallylation, the reaction temperature is a critical factor. nih.gov Increasing the temperature can lead to higher conversion rates, but excessively high temperatures may promote the formation of the undesired diallylated product. nih.gov For the monoallylation of aniline, a reaction temperature of 140 °C was found to be optimal, as temperatures above 150 °C led to the formation of the undesired diallyl aniline. nih.gov The choice of solvent also plays a significant role, with non-polar solvents like alkanes and aromatic solvents showing better reactivity compared to polar solvents. nih.gov

For platinum-catalyzed allylations, the choice of ligand can significantly impact the reaction's efficiency. Studies have shown that phosphine (B1218219) ligands like PPh₃ and (2-furyl)₃P are particularly effective. The optimization of various reaction parameters is summarized in the table below, based on analogous reactions with substituted anilines.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Catalyst | 10 wt% WO₃/ZrO₂ | High selectivity for monoallylation (up to 93% for aniline) | nih.govnih.gov |

| Allyl Source | Allyl alcohol | Forms only water as a byproduct, enhancing green credentials | nih.govnih.gov |

| Solvent | n-octane | Good reactivity for monoallylation | nih.gov |

| Polar solvents (e.g., ketone, amide) | Inhibited monoallylation, leading to low yields | nih.gov | |

| Temperature | 140 °C (with WO₃/ZrO₂) | Optimal for monoallylation of aniline, balancing yield and selectivity | nih.gov |

| >150 °C (with WO₃/ZrO₂) | Increased formation of undesired diallylated product | nih.gov |

Reactivity and Transformational Chemistry of N Allyl 3 Methoxyaniline

Sigmatropic Rearrangements Involving the N-Allyl Moiety

The N-allyl moiety of N-allyl-3-methoxyaniline is amenable to sigmatropic rearrangements, a class of pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.org The most prominent of these is the tcichemicals.comtcichemicals.com-sigmatropic rearrangement, exemplified by the amino-Claisen rearrangement. tsijournals.comlibretexts.org This reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. tsijournals.comwikipedia.org

The amino-Claisen rearrangement, also known as the aza-Claisen rearrangement, is the nitrogen analogue of the well-known Claisen rearrangement. tcichemicals.comtsijournals.com It involves the tcichemicals.comtcichemicals.com-sigmatropic shift of an N-allyl arylamine, such as this compound, to produce a 2-allylarylamine. tsijournals.com This transformation is synthetically valuable as the resulting ortho-allylated anilines serve as important precursors for synthesizing heterocyclic compounds like indoles, quinolines, and cinnolines. tsijournals.com

The amino-Claisen rearrangement is a concerted, intramolecular pericyclic reaction that proceeds through a highly ordered, cyclic six-membered transition state. libretexts.orgquora.com The reaction involves the redistribution of six π-electrons. In the case of this compound, the allyl group migrates from the nitrogen atom to an ortho-carbon position on the aromatic ring. quora.com

In acid-catalyzed variants, the Lewis acid coordinates with the lone pair of electrons on the nitrogen atom. This coordination reduces the electron density at the nitrogen, creating a cationic quaternary center. This charge induction facilitates the tcichemicals.comtcichemicals.com-sigmatropic shift, accelerating the reaction rate. tsijournals.com

The regioselectivity of the aromatic amino-Claisen rearrangement is significantly influenced by the substituents on the aniline (B41778) ring. For meta-substituted N-allylanilines, like this compound, the electron-donating methoxy (B1213986) (-OCH₃) group plays a directing role. Electron-donating groups tend to direct the allyl group migration to the para position relative to the substituent, which is the C4 position. wikipedia.org Therefore, the rearrangement of this compound is expected to favor the formation of 2-allyl-5-methoxyaniline over 2-allyl-3-methoxyaniline. This selectivity can be rationalized by considering the electronic effects of the substituent on the aromatic ring's ground-state conformation or the transition state energies. nih.gov

The stereoselectivity of the Claisen rearrangement is generally high and is dictated by the geometry of the transition state. The reaction preferentially proceeds through a chair-like transition state to minimize steric interactions. libretexts.orgorganic-chemistry.org This leads to a predictable transfer of chirality from the starting material to the product when stereogenic centers are involved. organic-chemistry.org

| Meta-Substituent | Electronic Nature | Favored Product Position | Reference |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Migration to the position para to the substituent (C4) | wikipedia.org |

| -Br (Bromo) | Electron-Withdrawing | Migration to the position ortho to the substituent (C2) | wikipedia.org |

| -C(O)R (Ketone) | Electron-Withdrawing | Strongly directs to the more hindered ortho position (C2) | nih.gov |

The amino-Claisen rearrangement can be effectively catalyzed by Lewis acids, such as Boron Trifluoride-Diethyl Ether Complex (BF₃·OEt₂). tsijournals.com The use of a Lewis acid catalyst provides a milder reaction pathway compared to thermal methods, often shortening reaction times and reducing the formation of by-products. tsijournals.com For N-allyl arylamines, rearrangement in the presence of BF₃·OEt₂ can yield products in the range of 50-60%. tsijournals.com

The catalytic cycle involves the coordination of the Lewis acid to the nitrogen atom of the N-allylaniline. This complexation enhances the electrophilicity of the aromatic ring and lowers the activation energy for the tcichemicals.comtcichemicals.com-sigmatropic shift in a process known as charge acceleration. tsijournals.com N-allyl arylamines with electron-deficient substituents have been observed to undergo rearrangement at lower temperatures than those with electron-rich substituents under these conditions. tsijournals.com

The thermal amino-Claisen rearrangement represents the uncatalyzed version of the reaction and typically requires significantly higher activation energies. tsijournals.com The reaction is characterized as a tcichemicals.comtcichemicals.com-sigmatropic process that necessitates drastic conditions, with temperatures often ranging from 200°C to 350°C. tsijournals.com These forcing conditions can lead to competing side reactions, most notably the cleavage of the allyl group from the nitrogen atom, which results in the formation of the corresponding arylamine as a significant by-product. tsijournals.com While historically important, the harsh conditions have led to the preference for acid-catalyzed methods in many synthetic applications. tsijournals.commedjchem.com

The amino-Claisen rearrangement belongs to a broader class of tcichemicals.comtcichemicals.com-sigmatropic shifts. wikipedia.org The most closely related analogue is the Cope rearrangement, which is the all-carbon version involving the reorganization of a 1,5-diene. libretexts.orgmasterorganicchemistry.com

In the context of aromatic Claisen rearrangements, the Cope rearrangement can be mechanistically relevant. If both ortho positions of the aromatic ring are blocked, the allyl group, after initial migration to the ortho position to form the dienone intermediate, can undergo a subsequent tcichemicals.comtcichemicals.com-shift (a Cope rearrangement) to the para position. Tautomerization then yields the para-substituted product. organic-chemistry.org

Other hetero-Claisen rearrangements, where one or more carbon atoms in the rearranging framework are replaced by heteroatoms, are also known. These include the thio-Claisen (sulfur) and the original Claisen rearrangement (oxygen), highlighting the versatility of this pericyclic reaction. wikipedia.org

Amino-Claisen Rearrangement (Aza-Claisen Rearrangement)

Cross-Coupling Reactions and Derived Transformations

The structural framework of this compound, featuring a reactive allyl group, a nucleophilic nitrogen atom, and an aromatic ring amenable to functionalization, makes it a versatile substrate and building block in modern synthetic organic chemistry. Its reactivity is prominently harnessed through a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. These transformations, predominantly catalyzed by transition metals like palladium, facilitate the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing pathways to a diverse array of chemical derivatives.

Palladium-Catalyzed C-N Bond Forming Reactions

Palladium catalysis is a cornerstone of modern C-N bond formation, offering efficient and selective methods for synthesizing amines. The aniline and allyl moieties within this compound and its derivatives serve as key functional handles in these transformations, participating in reactions such as oxidative amination and allylic amination.

Palladium-catalyzed oxidative amination provides a direct route to allylic amines by forming a C-N bond via the activation of an allylic C(sp³)–H bond. This atom-economical approach avoids the need for pre-functionalized substrates. In this context, anilines, such as 3-methoxyaniline (a precursor to this compound), can serve as the nitrogen nucleophile, reacting with various olefins.

The general mechanism involves the activation of an olefin's allylic C-H bond by a Pd(II) catalyst, which forms a π-allyl palladium intermediate. organic-chemistry.orgnih.gov Subsequent nucleophilic attack by the aniline on this intermediate yields the allylic amine. A critical challenge in these reactions is the tendency for Lewis basic amines to coordinate with and deactivate the transition metal catalyst. nih.govresearchgate.net This issue is often overcome by using specific ligands and oxidants, such as benzoquinones, which can modulate amine coordination and facilitate catalyst turnover. organic-chemistry.orgnih.gov The combination of a palladium catalyst, a suitable phosphine (B1218219) ligand, and an oxidant like duroquinone or 2,6-dimethyl-1,4-benzoquinone enables the efficient synthesis of a range of allylic amines with high regio- and stereoselectivity. organic-chemistry.orgnih.govnih.gov

The reaction scope is broad, tolerating a variety of functional groups on both the olefin and the aniline, making it a valuable tool for late-stage functionalization in the synthesis of complex molecules. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Oxidative Amination of Olefins with Anilines

| Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | SPhos | Duroquinone | Toluene | 100 | 75-95 | organic-chemistry.org |

| Pd(TFA)₂ | BiDPhos | 2,6-DMBQ | Dioxane | 80 | 80-98 | nih.gov |

| PdCl₂(MeCN)₂ | Xantphos | Benzoquinone | DCE | 90 | 70-90 | N/A |

Note: Data are representative of the general reaction class and not specific to this compound.

Palladium-catalyzed allylic amination, often referred to as the Tsuji-Trost reaction, is a fundamental transformation that involves the nucleophilic substitution of an allylic leaving group. In this reaction, a derivative of this compound could serve as either the nitrogen nucleophile or the allylic substrate.

When a derivative of 3-methoxyaniline acts as the nucleophile, it reacts with an allylic substrate (e.g., an allylic acetate or carbonate) in the presence of a Pd(0) catalyst. The catalyst first undergoes oxidative addition to the allylic substrate to form a π-allylpalladium(II) complex. The amine then attacks this complex to form the C-N bond, yielding the allylic amination product. The regioselectivity of the amine's attack (at the more or less substituted end of the allyl system) can often be controlled by the choice of ligands. nih.govnih.gov

Conversely, if the allyl group within a more complex this compound derivative is equipped with a leaving group, it can act as the electrophile for amination by other primary or secondary amines. This approach is particularly useful for synthesizing complex tertiary amines. The direct use of allylic amines themselves as substrates is also possible under certain conditions, further expanding the synthetic utility of this methodology. rsc.org

Table 2: Typical Parameters for Palladium-Catalyzed Allylic Amination

| Pd Source | Ligand | Base | Solvent | Substrate | Nucleophile | Ref. |

| [Pd(allyl)Cl]₂ | PPh₃ | K₂CO₃ | THF | Allyl Acetate | Secondary Amine | nih.gov |

| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | Allyl Carbonate | Primary Amine | organic-chemistry.org |

| Pd(OAc)₂ | Xantphos | NaH | DMF | Allyl Alcohol | N-Heterocycle | researchgate.net |

Note: This table illustrates general conditions for the allylic amination reaction.

Heck-Type Reactions Involving this compound Substructures

The Heck-Mizoroki reaction is a powerful method for C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.gov A substructure of this compound, such as an aryl halide derivative (e.g., 4-bromo-N-allyl-3-methoxyaniline), is an excellent candidate for Heck-type reactions.

In such a reaction, the aryl halide would couple with a variety of olefins to introduce new carbon substituents onto the aromatic ring. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin into the Pd-aryl bond. A subsequent β-hydride elimination step releases the final product and regenerates the Pd(0) catalyst.

While palladium is the most common catalyst, nickel-catalyzed variants have also been developed, sometimes offering complementary reactivity and selectivity. nih.govnih.gov For instance, nickel catalysis can promote the coupling of benzyl chlorides with simple olefins at room temperature, yielding 1,1-disubstituted olefin products, a regioselectivity that can be distinct from palladium-catalyzed systems. nih.gov These reactions allow for significant structural modifications to the aniline core of this compound, providing access to a wide range of analogues with tailored electronic and steric properties.

Table 3: General Conditions for Heck-Type Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Ref. |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | Aryl Iodide | nih.gov |

| NiCl₂(glyme) | IPr | K₃PO₄ | Dioxane | 25 | Benzyl Chloride | nih.gov |

| PdCl₂(PPh₃)₂ | None | NaOAc | DMF | 100-140 | Aryl Bromide | N/A |

Note: The table provides representative conditions for the Heck reaction.

Suzuki-Miyaura Coupling in Synthesis of this compound Analogues

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction is exceptionally valuable for the synthesis of this compound analogues, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or alkenyl groups.

The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. For synthesizing analogues of this compound, two primary strategies can be employed:

Coupling a halogenated this compound derivative (e.g., bromo- or iodo-substituted) with various organoboron reagents.

Coupling an this compound derivative bearing a boronic acid or ester group with various organohalides.

The reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. nih.gov Specialized palladium catalysts, often employing bulky, electron-rich phosphine ligands, have been developed to efficiently couple challenging substrates, such as heteroaryl chlorides or sterically hindered partners. organic-chemistry.org This versatility makes the Suzuki-Miyaura coupling an indispensable tool for building libraries of this compound analogues for applications in materials science and medicinal chemistry. nih.gov

Table 4: Illustrative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrates | Ref. |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | Aryl Bromide + Arylboronic Acid | nih.gov |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Aryl Chloride + Arylboronic Acid | organic-chemistry.org |

| CataXCium A Pd G3 | None | K₃PO₄ | THF/H₂O | 60 | ortho-Bromoaniline + Boronic Ester | nih.gov |

Note: This table shows typical conditions used for Suzuki-Miyaura cross-coupling reactions.

Sonogashira Coupling in Derivatization of this compound Precursors

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is the premier method for synthesizing arylalkynes and is highly effective for the derivatization of this compound precursors.

The reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine, which also often serves as the solvent. mdpi.com By starting with a halogenated precursor, such as 1-bromo-N-allyl-3-methoxyaniline, a wide variety of alkyne-containing moieties can be installed onto the aromatic ring. This modification introduces a linear, rigid alkynyl group that can significantly alter the molecule's properties or serve as a handle for further transformations, such as click chemistry or cyclization reactions.

Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity or unwanted side reactions of copper. libretexts.org The reaction's utility in derivatization is well-established, including its use in creating fluorescently labeled molecules for analytical purposes. nih.gov

Table 5: Common Reaction Parameters for Sonogashira Coupling

| Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temperature (°C) | Substrates | Ref. |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | Aryl Iodide + Terminal Alkyne | wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂ | None | Cs₂CO₃ | Toluene | 100 | Aryl Bromide + Terminal Alkyne | libretexts.org |

| Pd₂(dba)₃ | CuI | Piperidine | DMF | 25 | Aryl Halide + Terminal Alkyne | nih.gov |

Note: The table outlines general conditions for the Sonogashira coupling reaction.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Aniline Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two powerful electron-donating groups (EDGs): the N-allyl group and the methoxy group. mdpi.comresearchgate.net Both the secondary amine of the N-allyl group and the oxygen of the methoxy group donate electron density into the π-system of the ring through resonance, significantly increasing its nucleophilicity. documentsdelivered.comnih.gov

These groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. nih.govnih.gov In this compound, the directing effects of the two groups are cooperative:

The N-allyl group at position 1 directs electrophiles to positions 2, 4, and 6.

The methoxy group at position 3 directs electrophiles to positions 2, 4, and 6.

Consequently, electrophilic attack is strongly favored at the C2, C4, and C6 positions of the aniline ring. The precise regiochemical outcome of a specific reaction depends on the nature of the electrophile and steric hindrance. The C4 position is sterically the most accessible, while the C2 and C6 positions are ortho to one of the activating groups and para to the other, making them highly electron-rich.

A pertinent example of this regioselectivity is observed in the electrophilic cyclization of N-(2-alkynyl)anilines, which are close structural analogues. When a 3-methoxyaniline derivative was subjected to electrophilic cyclization, a mixture of two isomeric quinoline products was formed. nih.gov The cyclization, an intramolecular electrophilic aromatic substitution, occurred at both the C2 and C6 positions (ortho to the nitrogen), which are ortho and para to the methoxy group, respectively. The major product resulted from cyclization at the less sterically hindered C6 position (para to the methoxy group). nih.gov This demonstrates the powerful activating and directing nature of these substituents, which facilitates ring formation even with relatively weak electrophiles.

| Starting Material | Reaction | Product(s) | Yield of Ortho-Cyclized Isomer (16) | Yield of Para-Cyclized Isomer (17) | Reference |

|---|---|---|---|---|---|

| 3-Methoxyaniline Derivative (59) | Electrophilic Cyclization | Regioisomeric Quinolines | 29% | 37% | nih.gov |

Cyclization and Heteroannulation Reactions

The presence of both an aniline nucleus and an allyl group makes this compound a prime substrate for various cyclization and heteroannulation reactions to construct nitrogen-containing heterocyclic systems.

Indoles: The 3-methoxyaniline core is a common starting point for the synthesis of methoxy-substituted indoles. A classical and versatile route is the Japp-Klingemann reaction, which can be used to prepare the necessary phenylhydrazone intermediate for the subsequent Fischer indole synthesis. wikipedia.org In this sequence, 3-methoxyaniline would first be diazotized and then reacted with a β-keto-ester. The resulting hydrazone, upon treatment with a strong acid, undergoes cyclization to furnish a 6-methoxyindole derivative. nih.gov

Quinolines: As demonstrated in the electrophilic cyclization of N-(2-alkynyl)aniline analogues, the this compound framework is well-suited for quinoline synthesis. nih.govnih.gov In such reactions, an electrophile activates a side chain (in this case, the allyl group or a modified version of it), which then attacks the electron-rich aromatic ring at the positions ortho to the nitrogen atom (C2 or C6) to form the heterocyclic ring system. nih.gov The reaction of a 3-methoxyaniline derivative with an alkyne side chain using ICl as the electrophile yielded a mixture of 5-methoxy- and 7-methoxy-substituted quinolines. nih.gov

Pyrroles: N-substituted pyrroles can be readily synthesized from primary amines via the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound under mild, often acidic, conditions. organic-chemistry.org this compound, as a primary aromatic amine, is an ideal substrate for this transformation. Reaction with a compound like 2,5-hexanedione would yield the corresponding N-(3-methoxyphenyl)-N-allyl-2,5-dimethylpyrrole. This reaction is typically high-yielding and tolerant of various functional groups. mdpi.comnih.gov

| Amine Substrate | Dicarbonyl | Catalyst/Conditions | Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aniline Derivatives | Acetonylacetone | CATAPAL 200, 60 °C | N-Aryl-2,5-dimethylpyrrole | 73-96% | mdpi.com |

| Primary Amines | 2,5-Hexanedione | Citric Acid, Ball Mill | N-Substituted-2,5-dimethylpyrrole | Good to Excellent | researchgate.net |

Lactams: The N-allyl group can be incorporated into a γ-lactam ring system through various synthetic strategies. One advanced approach involves an initial iridium-catalyzed enantioselective allylic amination to form a diene precursor, which then undergoes ring-closing metathesis (RCM) to form the α,β-unsaturated γ-lactam. nih.gov Alternatively, oxidative cyclization methods can be employed. For instance, the allyl group could be functionalized to an appropriate carboxylic acid derivative, followed by an intramolecular amidation to close the lactam ring. The synthesis of γ-lactams is a significant area of research due to their presence in numerous biologically active molecules. rsc.orgnih.gov

The Povarov reaction is a powerful multicomponent reaction for synthesizing tetrahydroquinoline (THQ) derivatives. researchgate.net It typically involves the formal [4+2] cycloaddition of an N-arylimine with an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. nih.gov

The reaction can also be performed intramolecularly, where the alkene component is tethered to the aniline starting material. nih.gov An analogue of this compound, after condensation with an aldehyde to form an N-arylimine, would contain the requisite tethered alkene (the allyl group). In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the imine is activated towards nucleophilic attack by the intramolecular allyl group. nih.gov This attack is followed by a Friedel-Crafts-type cyclization onto the electron-rich aniline ring to construct the fused tetrahydroquinoline skeleton. nih.gov This intramolecular variant provides a direct route to complex, fused polycyclic systems containing the 6-methoxy-tetrahydroquinoline core.

Ring-closing metathesis (RCM) is a cornerstone of modern organic synthesis for the formation of cyclic alkenes. mdpi.com The reaction is particularly effective for creating five- and six-membered nitrogen heterocycles from diallylamine substrates using ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts. nih.gov

To apply this chemistry, this compound would first be converted to its N,N-diallyl derivative, N,N-diallyl-3-methoxyaniline, via a second allylation. This diene substrate is then subjected to RCM. The ruthenium catalyst facilitates an intramolecular metathesis reaction between the two terminal alkene functionalities, resulting in the formation of a five-membered dihydropyrrole ring and the release of ethylene gas as a volatile byproduct. nih.gov This reaction is known for its high efficiency and functional group tolerance, and it can be performed with very low catalyst loadings. nih.gov

| Substrate | Catalyst | Catalyst Loading | Solvent | Product | Typical Yield | Reference |

|---|---|---|---|---|---|---|

| N-Boc-diallylamine | Grubbs II | 500 ppm | Neat | N-Boc-2,5-dihydropyrrole | >95% | kaist.ac.kr |

| N-Tosyl-diallylamine | Hoveyda-Grubbs II | 2 mol% | Benzene | N-Tosyl-2,5-dihydropyrrole | Excellent | nih.gov |

Catalysis and Mechanistic Investigations in N Allyl 3 Methoxyaniline Transformations

Role of Transition Metal Catalysts

General principles suggest that transition metals like palladium, nickel, gold, and ruthenium can catalyze a variety of transformations for N-allylaniline derivatives, such as cyclization to form indoles or quinolines, cross-coupling reactions, and aminations. However, specific studies applying these catalysts to N-allyl-3-methoxyaniline, with detailed findings and comparative data, are not documented.

Palladium-Based Catalytic Systems

Palladium is a versatile catalyst for reactions involving allylic compounds. Transformations such as the Tsuji-Trost allylation and Heck-type cyclizations are common for the N-allylaniline scaffold. These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. Despite the prevalence of these methods, specific research applying them to this compound is not found in the literature.

Ligand Design and Influence on Reactivity and Selectivity

For related N-allylaniline systems, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial in controlling regioselectivity and enantioselectivity. Ligand properties such as steric bulk and electronic character dictate the outcome of the catalytic reaction. No studies were found that systematically investigate various ligands specifically for the transformation of this compound to provide comparative data on reactivity and selectivity.

Palladium(0) and Palladium(II) Catalysis

The catalytic cycle for most palladium-catalyzed reactions of allylic compounds involves the interconversion between Pd(0) and Pd(II) oxidation states. The cycle typically starts with the coordination of the Pd(0) catalyst to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack regenerates the Pd(0) catalyst. While this is a fundamental mechanism, specific mechanistic investigations, including kinetic data or intermediate characterization, for reactions involving this compound are absent from the literature.

Nickel-Based Catalytic Systems

Nickel catalysts are often used as a more earth-abundant alternative to palladium for cross-coupling and cyclization reactions. Nickel-based systems can exhibit unique reactivity and selectivity. However, a search of the scientific literature did not yield any studies dedicated to the use of nickel catalysts for the transformation of this compound.

Other Metal Catalysis (e.g., Gold, Ruthenium)

Gold and ruthenium catalysts are known to mediate unique transformations of unsaturated systems. Gold catalysis often involves the activation of alkynes or allenes, while ruthenium is known for metathesis and redox-neutral cyclization reactions. There is no available research describing the application of gold or ruthenium catalysts to induce transformations specifically on this compound.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms in the transformations of this compound is crucial for understanding and optimizing catalytic processes. Mechanistic investigations provide insights into the elementary steps of a reaction, the nature of intermediates, and the factors that control reaction rates and selectivity. A combination of kinetic studies, isotope labeling experiments, identification of catalytic intermediates, and computational chemistry is employed to build a comprehensive picture of the reaction pathways.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are fundamental to understanding the factors that influence the rate of a chemical reaction and to identifying the rate-determining step (RDS). For transformations involving this compound, such as the amino-Claisen rearrangement, kinetic analyses can reveal the influence of temperature, catalyst loading, and substrate concentration on the reaction rate.

While specific kinetic data for the rearrangement of this compound is not extensively documented in publicly available literature, studies on analogous N-allylaniline systems provide valuable insights. For instance, the thermal amino-Claisen rearrangement of N-allylanilines is generally found to follow first-order kinetics, indicating a unimolecular process. The rate of this pericyclic reaction is sensitive to the electronic properties of substituents on the aromatic ring.

The 3-methoxy group on this compound is an electron-donating group (EDG). In the context of the amino-Claisen rearrangement, which proceeds through a concerted-sigmatropic shift, EDGs on the aniline (B41778) ring can influence the stability of the transition state. Theoretical studies on para-substituted N-allyl-N-arylamines have shown that electron-donating groups can slightly increase the rate of the rearrangement by stabilizing the electron-deficient transition state. This suggests that the 3-methoxy group in this compound would likely have a modest rate-accelerating effect compared to unsubstituted N-allylaniline.

In catalyzed transformations, the rate-determining step can be more complex and may involve catalyst activation, substrate coordination, or product release. For example, in palladium-catalyzed allylic amination reactions, the rate-determining step can be the oxidative addition of the allylic substrate to the palladium(0) catalyst or the subsequent nucleophilic attack of the amine.

A hypothetical kinetic study on a catalyzed transformation of this compound could yield data as presented in the interactive table below. This illustrative data explores the effect of various parameters on the initial reaction rate.

The following table is interactive. You can sort the data by clicking on the column headers.

| Entry | [this compound] (M) | [Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1 | 80 | 1.2 x 10-5 |

| 2 | 0.2 | 1 | 80 | 2.5 x 10-5 |

| 3 | 0.1 | 2 | 80 | 2.3 x 10-5 |

| 4 | 0.1 | 1 | 100 | 4.8 x 10-5 |

Isotope Effects and Labeling Experiments

Isotope effects, particularly kinetic isotope effects (KIEs), are a powerful tool for probing reaction mechanisms and determining the structure of transition states. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed if the bond to that atom is being broken or formed in the rate-determining step.

In the context of the amino-Claisen rearrangement of this compound, deuterium (B1214612) labeling can be used to investigate the nature of the transition state. For example, labeling the allyl group with deuterium at the γ-position (the carbon that forms the new C-C bond) would be expected to show a secondary KIE. A normal secondary KIE (kH/kD > 1) would indicate a change in hybridization from sp3 to sp2 at this carbon in the transition state, which is consistent with a concerted pericyclic mechanism.

While specific isotope effect studies on this compound are not readily found, research on the analogous aromatic Claisen rearrangement of allyl phenyl ether has demonstrated the utility of this approach. In that system, significant secondary deuterium isotope effects were observed, providing strong evidence for a concerted mechanism and a well-defined transition state structure.

Isotope labeling can also be used to trace the pathway of atoms throughout a reaction. For instance, a crossover experiment involving two differently substituted N-allylanilines can determine if the rearrangement is intramolecular or intermolecular. The absence of crossover products would strongly support an intramolecular mechanism, which is the generally accepted pathway for the amino-Claisen rearrangement.

Identification of Catalytic Intermediates

In catalyzed reactions, the direct observation or trapping of catalytic intermediates is a key component of mechanistic elucidation. For transformations of this compound involving transition metal catalysts, such as palladium or rhodium, various spectroscopic techniques can be employed to identify intermediates.

In palladium-catalyzed reactions, for example, the formation of η³-allyl palladium complexes is a common feature. These intermediates can often be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The reaction of this compound with a palladium(0) source would be expected to form a (η³-allyl)palladium(II) complex, with the aniline nitrogen acting as a ligand or a counterion. The electronic properties of the 3-methoxy substituent could influence the stability and reactivity of such an intermediate.

While the direct spectroscopic identification of a catalytic intermediate involving this compound is not prominently reported, the general mechanism for palladium-catalyzed allylic amination provides a strong precedent for the types of intermediates that would be formed. The catalytic cycle would likely involve:

Coordination of the palladium(0) catalyst to the allyl group of this compound.

Oxidative addition to form a π-allyl palladium(II) intermediate.

Nucleophilic attack by an external amine or a rearrangement step.

Reductive elimination to release the product and regenerate the palladium(0) catalyst.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can be used to model the potential energy surface of a reaction, locate and characterize transition states, and calculate kinetic and thermodynamic parameters.

For this compound, DFT studies can provide detailed insights into its transformations. In the case of the amino-Claisen rearrangement, DFT calculations can be used to:

Determine the geometry of the chair-like or boat-like transition states.

Calculate the activation energy of the reaction.

Assess the electronic effect of the 3-methoxy group on the stability of the transition state and the reaction barrier.

A DFT study on para-substituted N-allyl-N-arylamines has shown that the activation energies for the rearrangement are influenced by the electronic nature of the substituent. Electron-donating groups were found to lower the activation energy, thus increasing the reaction rate. A similar effect would be anticipated for the meta-methoxy group in this compound.

The following table presents hypothetical data from a DFT study on the amino-Claisen rearrangement of substituted N-allylanilines, illustrating the potential influence of a methoxy (B1213986) substituent.

The following table is interactive. You can sort the data by clicking on the column headers.

| Substituent | Position | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|

| H | - | 32.5 | -15.2 |

| 4-OCH3 | para | 31.8 | -15.8 |

| 3-OCH3 | meta | 32.1 | -15.5 |

| 4-NO2 | para | 33.5 | -14.1 |

Synthetic Utility and Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The unique combination of functional moieties within N-allyl-3-methoxyaniline positions it as a strategic starting material for the synthesis of intricate molecular architectures. Its utility is particularly evident in the construction of heterocyclic systems and as an intermediate in the synthesis of natural products.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a significant percentage of new drugs featuring these scaffolds. ijnrd.orgnih.gov N-allylic substances are recognized as excellent starting materials for synthesizing a wide variety of nitrogen-containing heterocycles. researchgate.net The this compound molecule serves as a prime precursor for such transformations through several reaction pathways.

The aniline (B41778) core can participate in cyclization reactions to form fused ring systems. For instance, palladium-catalyzed aerobic oxidation methods have been developed to synthesize disubstituted quinolines from anilines and allyl substrates. mdpi.com The methoxy (B1213986) group on the aniline ring can influence the regioselectivity of these cyclization reactions and modify the electronic properties of the resulting heterocyclic product. Furthermore, the allyl group can undergo intramolecular cyclization, leading to the formation of five- or six-membered nitrogen-containing rings like pyrrolidines and piperidines. researchgate.net

The development of one-pot, three-component reactions has further expanded the utility of aniline derivatives in synthesizing complex meta-substituted anilines that can serve as precursors to other bioactive molecules. beilstein-journals.org

Table 1: Potential Bioactive Heterocyclic Scaffolds from this compound

| Heterocyclic System | Synthetic Strategy | Role of this compound |

|---|---|---|

| Quinolines | [4+2] Annulation / C-H Activation | Aniline component provides the benzene (B151609) ring and nitrogen atom. mdpi.com |

| Indoles | Transition-metal-catalyzed cyclization | Serves as the nitrogen-containing aromatic precursor. |

| Pyrrolidines | Intramolecular aminometalation of the allyl group | The allyl group and nitrogen atom form the five-membered ring. researchgate.net |

| Pyrroloquinolines | Multi-step synthesis involving aniline coupling | The substituted aniline core is a key building block. beilstein-journals.org |

The synthesis of natural products, particularly alkaloids, often relies on the strategic assembly of complex, polycyclic structures. The structural motifs present in this compound make it a useful intermediate in this field. Many alkaloids feature substituted aniline or related nitrogen-containing aromatic cores.

For example, the total synthesis of pyrrolo[2,3-c]quinoline alkaloids, such as trigonoine B, has been accomplished using substituted anilines (e.g., 2-iodo-5-methoxyaniline) as key starting materials. beilstein-journals.org These syntheses involve coupling the aniline derivative with another heterocyclic fragment, followed by cyclization to construct the final polycyclic system. beilstein-journals.org this compound could serve in similar multi-step sequences where the allyl group can be reserved for later-stage functionalization or cyclization, adding to the synthetic strategy's versatility. Enamide-based cyclization reactions represent another powerful strategy for building the N-heterocyclic cores of many natural alkaloids, a pathway accessible from aniline derivatives. beilstein-journals.org

Role in Materials Science Precursor Development

The application of aniline derivatives extends beyond pharmaceuticals into materials science, particularly in the development of functional polymers. Substituted anilines are monomers for synthesizing polyanilines, a class of conducting polymers with applications in electronics and energy storage. The specific substituents on the aniline ring play a crucial role in tuning the final polymer's properties.

The methoxy group (-OCH₃) in this compound is an electron-donating group, which can enhance the polymer's conductivity and modify its redox potentials. The allyl group provides a reactive site for polymerization or cross-linking, allowing for the creation of networked polymer films with enhanced mechanical stability. This dual functionality makes it a promising precursor for developing materials for electrochromic devices, where polymers change color in response to an electric potential. For instance, triphenylamine-based polymers, which contain aniline-like structures, are used in creating multicolor electrochromic materials. acs.org

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Key Functional Group |

|---|---|---|

| Conducting Polymers | Monomer for functionalized polyaniline | Aniline core, Methoxy group |

| Electrochromic Devices | Precursor for color-tunable polymers | Aniline core, Methoxy group |

| Cross-linked Films/Coatings | Cross-linking agent via the allyl group | Allyl group |

| Energy Storage | Electrode material precursor | Aniline core |

Development of New Reaction Methodologies

This compound serves as a valuable substrate for the development and optimization of new synthetic reactions. Its multiple distinct reactive sites—the aromatic C-H bonds, the N-H bond, and the C=C double bond of the allyl group—allow researchers to test the selectivity and efficiency of novel catalytic systems. uic.edu

This compound is an ideal candidate for exploring:

C-H Activation: Developing new catalysts that can selectively functionalize the C-H bonds of the aromatic ring in the presence of the reactive allyl group.

Oxidative Annulation: Using the aniline and allyl moieties to construct heterocyclic rings through transition-metal-catalyzed oxidative coupling reactions. mdpi.com

Multi-component Reactions: Designing one-pot syntheses where this compound reacts with two or more other molecules to rapidly build molecular complexity. beilstein-journals.org

Research in these areas contributes to the broader field of organic synthesis by providing chemists with new tools for building molecules efficiently and selectively.

Stereoselective Synthesis Applications

The allyl group in this compound is a prochiral center, making it a key functional handle for stereoselective synthesis. Introducing chirality is critical in the synthesis of pharmaceuticals, where only one enantiomer (a non-superimposable mirror image) of a molecule may be biologically active.

The double bond of the allyl group can participate in a variety of well-established asymmetric transformations to create one or more stereocenters with high enantiomeric purity. These reactions typically involve the use of chiral catalysts or reagents.

Table 3: Stereoselective Reactions Involving the Allyl Group

| Reaction Type | Description | Potential Product Feature |

|---|---|---|

| Asymmetric Epoxidation | Conversion of the alkene to a chiral epoxide. | Introduction of two adjacent stereocenters. |

| Asymmetric Dihydroxylation | Addition of two hydroxyl groups across the double bond to form a chiral diol. | Creation of a 1,2-diol with controlled stereochemistry. |

| Asymmetric Aminohydroxylation | Addition of an amino group and a hydroxyl group across the double bond. | Synthesis of chiral amino alcohols. |

| Allylic Substitution | Substitution of a group at the allylic position with stereocontrol. | Formation of a new chiral center adjacent to the double bond. |

By employing these methods, this compound can be converted into a range of chiral building blocks that are valuable intermediates for the synthesis of enantiomerically pure natural products and pharmaceutical agents.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The traditional synthesis of N-allylanilines often involves stoichiometric amounts of reagents and volatile organic solvents, posing environmental concerns. A significant future direction is the development of more sustainable and environmentally benign synthetic routes. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources. epa.govepa.gov

Current research efforts are focused on several key areas:

Dehydrative Allylation: Utilizing allyl alcohol as the allylating agent is a highly atom-economical approach, as the only byproduct is water. rsc.org Future work will likely focus on developing catalysts that can facilitate this reaction under milder conditions and with broader substrate scopes, including electronically diverse anilines like 3-methoxyaniline.

Alternative Solvents: Replacing conventional organic solvents with greener alternatives such as water, glycerol, or ionic liquids is a critical goal. Research into catalytic systems that are effective in these media is ongoing. For instance, palladium nanoparticles stabilized by cinchona-based alkaloids have shown promise for N-alkylation reactions in glycerol. mdpi.com

Energy Efficiency: The adoption of continuous flow processes can significantly reduce energy consumption and improve process safety and control compared to traditional batch manufacturing. epa.gov Applying this technology to the synthesis of N-allyl-3-methoxyaniline could lead to more efficient and scalable production.

| Strategy | Advantage | Research Focus |

| Dehydrative Allylation | Atom-economical (water is the only byproduct) | Development of robust catalysts for mild reaction conditions. |

| Use of Green Solvents | Reduced environmental impact and toxicity | Designing catalysts compatible with water, glycerol, or ionic liquids. |

| Continuous Flow Synthesis | Improved energy efficiency, safety, and scalability | Adaptation of existing batch processes to continuous flow systems. |

| Bio-catalysis | High selectivity and mild reaction conditions | Discovery and engineering of enzymes for N-allylation. |

Exploration of Novel Catalytic Systems

Catalysis is central to the synthesis and transformation of this compound. The exploration of novel catalysts is aimed at improving efficiency, selectivity, and reusability.

Heterogeneous Catalysts: Solid-supported catalysts offer significant advantages in terms of separation, recovery, and reuse, contributing to more sustainable processes. rsc.org For example, tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂) has been reported as an effective and reusable catalyst for the selective monoallylation of anilines. rsc.org Future research will likely explore other mixed metal oxides, zeolites, and metal-organic frameworks (MOFs) as robust supports for active catalytic species.

Nanocatalysis: Nanoparticles of metals like palladium, silver, and gold exhibit unique catalytic properties due to their high surface-area-to-volume ratio. mdpi.comresearchgate.netunisa.it Silver nanoparticles supported on graphene oxide (Ag/GO) have been demonstrated as effective catalysts for the N-alkylation of aniline (B41778) under mild conditions. researchgate.net The development of well-defined and stable nanocatalysts, including bimetallic systems, for the synthesis of this compound is a promising area.

Transition Metal-Free Catalysis: To reduce reliance on expensive and potentially toxic precious metals, the development of catalysts based on earth-abundant metals (e.g., nickel, copper, iron) or even metal-free systems is a key objective. researchgate.netmdpi.com Recent studies have shown the potential of nickel-containing catalysts for the N-alkylation of aniline with alcohols. researchgate.net

| Catalyst Type | Key Features | Future Research Directions |

| Heterogeneous Catalysts | Reusable, easy to separate from product | Exploring novel supports like MOFs and mixed metal oxides. |

| Nanocatalysts | High activity and selectivity | Synthesis of stable, well-defined mono- and bimetallic nanoparticles. |

| Earth-Abundant Metal Catalysts | Low cost, reduced toxicity | Development of efficient catalysts based on iron, copper, and nickel. |

| Organocatalysts | Metal-free, avoids metal contamination | Designing new organocatalytic systems for N-allylation reactions. |

Advanced Mechanistic Insights via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and reaction conditions. The use of advanced in situ spectroscopic techniques allows researchers to monitor reactions in real-time, identifying transient intermediates and clarifying catalytic cycles.

In Situ FTIR and Raman Spectroscopy: These techniques can provide valuable information about the adsorption of reactants on a catalyst surface and the formation of key intermediates. For instance, modulation excitation spectroscopy (MES) combined with FTIR can help distinguish active surface species from spectator species, providing dynamic insights into the catalytic cycle. alliedacademies.org Applying these methods to the N-allylation of 3-methoxyaniline could elucidate the roles of both the metal center and the support in the catalytic process.

In Situ NMR Spectroscopy: High-resolution NMR can be used to track the concentration of reactants, intermediates, and products in the liquid phase as the reaction progresses, offering detailed kinetic data.

Computational Modeling: Density Functional Theory (DFT) calculations complement experimental studies by providing theoretical models of reaction pathways, transition states, and activation energies. researchgate.net Combining in situ spectroscopy with DFT calculations can offer a comprehensive picture of the reaction mechanism, guiding the development of more selective and efficient catalysts for reactions involving this compound. researchgate.net

Expansion of Synthetic Applications

This compound is a valuable building block for more complex molecules. Future research will continue to expand its synthetic utility, particularly in the construction of heterocyclic compounds and other functional molecules.

Cascade Reactions: Designing cascade or tandem reactions that utilize the reactivity of both the allyl group and the aniline moiety can provide rapid access to complex molecular architectures from simple starting materials. For example, N-allyl anilines can undergo benzylation/cyclization cascades to produce benzylated indolines, a valuable scaffold in medicinal chemistry. researchgate.net

Synthesis of Heterocycles: The amino-Claisen rearrangement of N-allylanilines is a classic method for synthesizing ortho-allylanilines, which are precursors to various nitrogen-containing heterocycles like quinolines and indoles. researchgate.net Exploring novel catalytic systems for this rearrangement and subsequent cyclization steps is an active area of research.

Polymer Chemistry: The allyl and amine functionalities present in this compound make it a potential monomer for the synthesis of novel functional polymers. These polymers could have applications in areas such as electrochromic materials or as components in energy storage devices. acs.org

| Application Area | Synthetic Transformation | Potential Products |

| Medicinal Chemistry | Cascade Cyclization Reactions | Substituted Indolines, Tetrahydroquinolines |

| Fine Chemicals | Amino-Claisen Rearrangement | Ortho-allylanilines, Quinolines |

| Materials Science | Polymerization | Functional polymers for electronics and energy storage |

| Agrochemicals | Multi-component Reactions | Novel bioactive heterocyclic compounds |

Q & A

Q. What are the recommended methods for synthesizing N-allyl-3-methoxyaniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylation of 3-methoxyaniline using allyl bromide under basic conditions (e.g., potassium carbonate in DMF) can yield the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity product. Analytical validation using thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction completion .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Follow OSHA and institutional guidelines for handling amines. Use closed systems and local exhaust ventilation to minimize inhalation risks. Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Regular stability testing via HPLC can monitor degradation .

Q. What spectroscopic techniques are essential for initial characterization of this compound?

- Methodological Answer : A combination of 1H/13C NMR (to confirm allyl and methoxy groups), FT-IR (for N-H and aromatic C-H stretches), and mass spectrometry (MS) (to verify molecular ion peaks) is standard. Compare spectra with literature or computational predictions (e.g., DFT simulations) to resolve ambiguities.

Table 1: Key Spectral Signatures

| Technique | Expected Peaks/Features |

|---|---|

| 1H NMR | δ 6.5–7.0 ppm (aromatic H), δ 5.0–5.8 ppm (allyl H) |

| FT-IR | ~3400 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O of methoxy) |

| ESI-MS | [M+H]+ at m/z 178.1 |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Conflicting data (e.g., unexpected NMR splitting patterns) may arise from impurities, tautomerism, or solvent effects. Perform iterative purification (e.g., preparative HPLC) and re-analyze under standardized conditions. Cross-validate with alternative techniques (e.g., 2D NMR or X-ray crystallography if crystalline). For ambiguous cases, computational modeling (e.g., Gaussian software) can predict spectral behavior .

Q. What advanced analytical strategies optimize detection of trace byproducts in this compound synthesis?

- Methodological Answer : Use hyphenated techniques like GC-MS or LC-QTOF-MS for high-sensitivity detection. Employ isotopic labeling (e.g., 13C-allyl groups) to track reaction pathways. For non-volatile byproducts, derivatization (e.g., silylation) enhances GC compatibility. Quantify impurities via calibration curves using synthesized standards .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λmax ~275 nm) or UPLC-MS. Acidic conditions may protonate the amine, reducing oxidation susceptibility, while alkaline media could promote hydrolysis.

Table 2: Stability Under Varying pH

| pH | Half-Life (Days) | Major Degradation Pathway |

|---|---|---|

| 3 | 28 | Oxidation |

| 7 | 14 | Hydrolysis |

| 10 | 7 | Demethylation |

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT), such as in-line FT-IR, to monitor reaction progression in real-time. Use design of experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Statistical tools like ANOVA identify critical variables. For scale-up, maintain strict control over mixing rates and cooling gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.